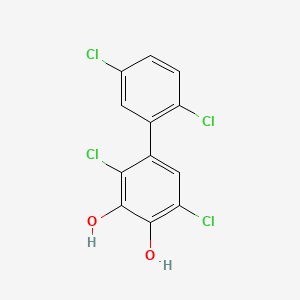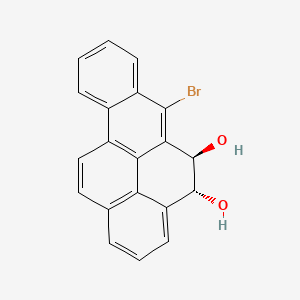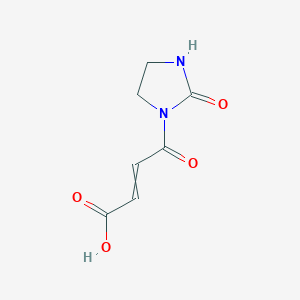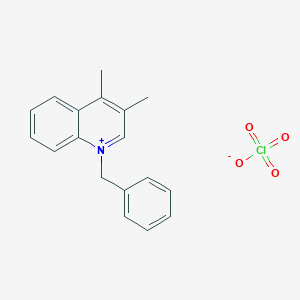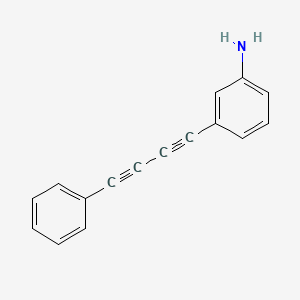
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline is an organic compound characterized by a phenyl group attached to a butadiyne chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylbuta-1,3-diyn-1-yl)aniline typically involves the coupling of phenylacetylene with aniline derivatives. One common method is the oxidative acetylene coupling, which uses copper catalysts to facilitate the formation of the butadiyne linkage . Another approach involves the direct synthesis of unsymmetrical 1,3-butadiynes from calcium carbide and aryl iodides . This method is advantageous due to its high productivity and selectivity, as well as its tolerance for a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing robust catalytic systems to ensure high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the butadiyne linkage to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced butadiyne compounds, and various substituted phenyl and aniline derivatives.
Scientific Research Applications
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and macrocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-Phenylbuta-1,3-diyn-1-yl)aniline involves its interaction with molecular targets through its conjugated butadiyne system. This interaction can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to undergo oxidative and reductive transformations also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline is unique due to its specific structural arrangement, which combines a butadiyne linkage with an aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
82690-38-8 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-(4-phenylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C16H11N/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,11-13H,17H2 |
InChI Key |
ZXCJPZATEVLOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



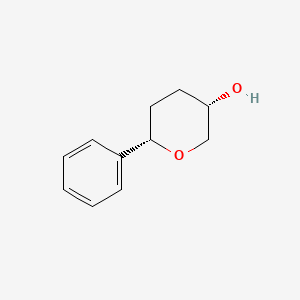
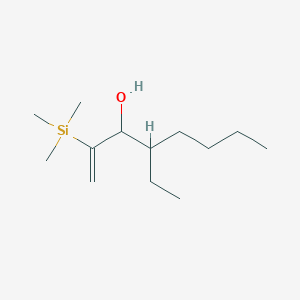

![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)

